2-(2-oxopyrrolidin-1-yl)-N-phenylacetamide
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Description
The compound “2-(2-oxopyrrolidin-1-yl)butanoic acid” is a pharmaceutical reference standard related to Levetiracetam, an antiepileptic drug . It has a molecular formula of C8H13NO3 and a molecular weight of 171.19 .
Synthesis Analysis
While specific synthesis methods for “2-(2-oxopyrrolidin-1-yl)-N-phenylacetamide” are not available, a related compound, “2-(2-oxopyrrolidin-1-yl)butanoic acid”, can be synthesized through the reaction of chloroacetamide with 2 equivalents of γ-aminobutyric acid potassium salts .Molecular Structure Analysis
The molecular structure of “2-(2-oxopyrrolidin-1-yl)butanoic acid” is represented by the formula C8H13NO3 . The InChI code for this compound is 1S/C8H13NO3/c1-2-6(8(11)12)9-5-3-4-7(9)10/h6H,2-5H2,1H3,(H,11,12)/t6-/m0/s1 .Chemical Reactions Analysis
A related compound, “2-(2-oxopyrrolidin-1-yl)butanoic acid”, can undergo thermal cyclization to afford 2-(2-oxopyrrolidin-1-yl)acetamides .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-(2-oxopyrrolidin-1-yl)butanoic acid” include a molecular weight of 171.2, and it is a solid at room temperature .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-11(9-14-8-4-7-12(14)16)13-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWFSJQGPKKZKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(=O)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7458-01-7 |
Source
|
Record name | N-Phenylpiracetam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007458017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Phenylpiracetam | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8V3C6J5CD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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